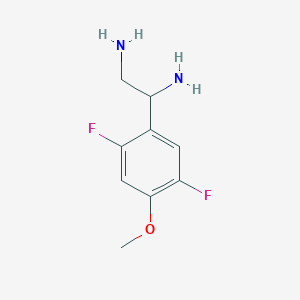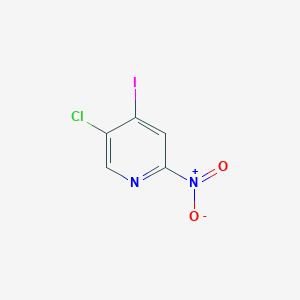
5-Chloro-4-iodo-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-iodo-2-nitropyridine is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-2-nitropyridine typically involves the nitration of 5-Chloro-4-iodopyridine. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes halogenation, nitration, and purification steps to obtain the desired compound with high purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-2-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Coupling Reactions: Boronic acids or esters, along with palladium catalysts, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine or iodine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 5-Chloro-4-iodo-2-aminopyridine.
Coupling Reactions: The products are various aryl or alkyl-substituted pyridines.
Scientific Research Applications
5-Chloro-4-iodo-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodo-2-nitropyridine involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chlorine, iodine, and nitro groups makes the pyridine ring highly reactive. This reactivity allows the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-nitropyridine
- 2-Chloro-5-nitropyridine
- 5-Bromo-2-nitropyridine
- 2-Iodo-5-nitropyridine
Comparison
5-Chloro-4-iodo-2-nitropyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct reactivity compared to its analogs. The combination of these halogens with the nitro group enhances its potential for diverse chemical reactions and applications. Other similar compounds may lack this combination of functional groups, resulting in different reactivity profiles and applications.
Properties
Molecular Formula |
C5H2ClIN2O2 |
|---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
5-chloro-4-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H2ClIN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H |
InChI Key |
AKGYTJOUKUMWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
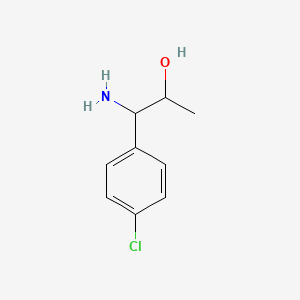
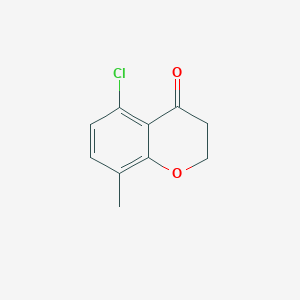
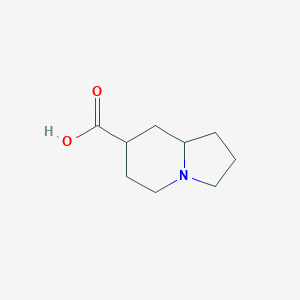
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
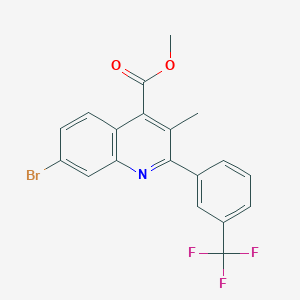
![3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)
![Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
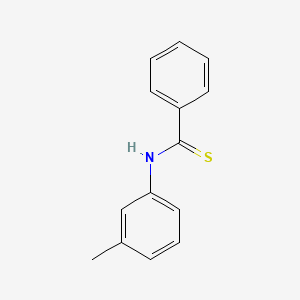
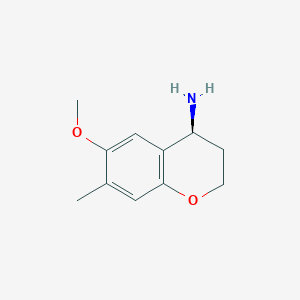
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033846.png)
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)

